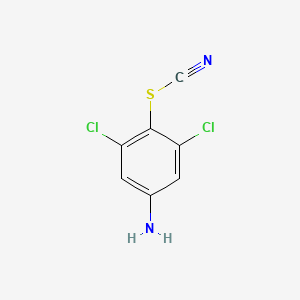

3,5-Dichloro-4-thiocyanatoaniline

描述

Structure

3D Structure

属性

IUPAC Name |

(4-amino-2,6-dichlorophenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLKWHRBNNOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)SC#N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675034 | |

| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-00-0 | |

| Record name | 4-Amino-2,6-dichlorophenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Thiocyanation Reactions Leading to Halogenated Thiocyanatoanilines

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental mechanism for the functionalization of aromatic rings. wikipedia.org In the context of synthesizing 3,5-Dichloro-4-thiocyanatoaniline, the aniline (B41778) derivative acts as the nucleophile that attacks an electrophilic thiocyanating agent.

The aniline functional group (-NH₂) is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the ring, creating areas of high electron density at the ortho and para positions. wikipedia.org While the two chlorine atoms on the ring are deactivating due to their inductive electron-withdrawing effect, they are also ortho-, para-directors. In the 3,5-dichloroaniline (B42879) substrate, the position para to the strongly activating amino group (the C4 position) is the most nucleophilic and sterically accessible site. This strong directing effect of the amino group ensures high regioselectivity, leading to the desired 4-thiocyanato product. mdpi.com

The reaction proceeds via the formation of a positively charged intermediate, known as a sigma complex or arenium ion, where the electrophile is attached to the ring. The stability of this intermediate is significantly enhanced by the electron-donating resonance of the amino group. wikipedia.org The final step involves the loss of a proton (H⁺) from the C4 position, which restores the aromaticity of the ring and yields the final this compound product. mdpi.com The electrophilic species, often represented as "SCN⁺", can be generated from various reagents, including in situ generated species discussed later. mdpi.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in Anilines

| Substituent Group | Position on Ring | Electronic Effect | Role in Reaction | Directing Effect |

|---|---|---|---|---|

| Amino (-NH₂) | C1 | Electron-Donating (Resonance) | Activating | Ortho, Para |

| Chloro (-Cl) | C3, C5 | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |

| Thiocyanate (B1210189) (-SCN) | C4 (Product) | Electron-Withdrawing | Substituent | N/A |

Radical Reaction Mechanisms

Alongside electrophilic pathways, radical mechanisms offer an alternative route to thiocyanation, particularly under photochemical or specific oxidative conditions. nih.govrsc.org These mechanisms are characterized by the involvement of species with unpaired electrons.

Single Electron Transfer (SET) processes are a key initiation step in many radical reactions. nih.gov In the thiocyanation of anilines, an SET event can occur when an electron is transferred from an electron-rich species, such as the aniline substrate or the thiocyanate anion (SCN⁻), to a suitable oxidant or an excited-state photocatalyst. nih.govrsc.orgnih.gov

For instance, under visible-light photoredox catalysis, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then accept an electron from the thiocyanate anion, generating a thiocyanate radical (•SCN) and the reduced form of the catalyst. rsc.org Alternatively, the excited photocatalyst could oxidize the electron-rich aniline to form a radical cation. rsc.org The feasibility of SET depends on the redox potentials of the involved species. acs.org This initiation circumvents the need for a highly electrophilic "SCN⁺" species and instead relies on the generation of highly reactive radical intermediates. nih.govnih.gov

Once generated, typically through an SET process or by the oxidation of a thiocyanate salt (like NH₄SCN or KSCN) with an oxidant, the thiocyanate radical (•SCN) is the key reactive intermediate. rsc.orgacs.org This neutral radical can then add to the electron-rich aromatic ring of 3,5-dichloroaniline. rsc.org

The attack of the •SCN radical on the C4 position of the aniline ring forms a radical intermediate. rsc.org This intermediate must then be oxidized in a subsequent step to form a cation. mdpi.com The final product is then formed upon deprotonation, which restores the aromaticity of the ring. mdpi.comrsc.org This pathway is distinct from the SEAr mechanism as it involves a radical addition followed by an oxidation and deprotonation sequence, rather than the direct attack of a nucleophilic ring on a cationic electrophile. nih.govrsc.org

Table 2: Key Species in Radical Thiocyanation Pathways

| Species | Name | Formation Method | Role in Mechanism |

|---|---|---|---|

| SCN⁻ | Thiocyanate Anion | From salt (e.g., NH₄SCN) | Precursor to •SCN |

| •SCN | Thiocyanate Radical | Oxidation of SCN⁻ via SET or chemical oxidant | Key radical species that attacks the aromatic ring |

| C₇H₅Cl₂N⁺• | Aniline Radical Cation | SET from aniline substrate | Intermediate that can react with SCN⁻ |

Role of In Situ Generated Reactive Species

Many thiocyanation reactions utilize reagents that are generated in situ (in the reaction mixture) to act as the immediate thiocyanating agent. This approach avoids the handling of potentially unstable or highly toxic reagents like thiocyanogen (B1223195) gas. jchemlett.com

Commonly, a combination of an N-haloimide, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), and a thiocyanate salt like sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) is used. mdpi.comrsc.org These precursors react to form a more potent electrophilic species, N-thiocyanatosuccinimide (NTS). mdpi.comrsc.orgresearchgate.net NTS can then act as an efficient "SCN⁺" donor in an electrophilic aromatic substitution reaction. mdpi.comnih.gov The reaction mechanism involves the nucleophilic attack of the aniline ring on the sulfur atom of NTS, with the succinimide anion acting as a leaving group. mdpi.com

Another reactive species that can be generated in situ is thiocyanogen chloride (ClSCN). mdpi.com This can be formed from the reaction of a chlorine source with a thiocyanate salt. Thiocyanogen chloride is a powerful electrophile that readily reacts with activated aromatic systems like anilines to introduce the thiocyanate group.

Distinguishing Between Competing Mechanisms

Determining whether a specific thiocyanation reaction proceeds via an electrophilic or a radical pathway can be challenging, as both can be operative and lead to the same product. researchgate.net However, several experimental and theoretical methods can provide insight.

One common method is the use of radical scavengers or inhibitors. If the addition of a compound known to trap radicals (like TEMPO or 1,1-diphenylethylene) significantly slows down or stops the reaction, it provides strong evidence for a radical mechanism. researchgate.net Conversely, if the reaction is unaffected, an ionic (electrophilic) pathway is more likely.

The observed regioselectivity and the effect of different substituents on the aromatic ring can also offer clues. While both mechanisms are typically directed to the electron-rich para-position in anilines, the sensitivity of the reaction rate to the electronic nature of substituents can differ. researchgate.net Electrophilic reactions are generally accelerated by electron-donating groups that stabilize the positive charge in the arenium ion intermediate.

Furthermore, mechanistic studies can involve cyclic voltammetry to measure the oxidation potentials of the reactants, helping to assess the feasibility of SET processes. bohrium.com The detection of radical intermediates using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can provide direct evidence for a radical pathway. nih.gov In many cases, the reaction conditions, such as the presence or absence of light, a photocatalyst, or a strong Lewis acid, can strongly suggest which mechanism is dominant. nih.govorganic-chemistry.org

Reactivity and Synthetic Transformations of 3,5 Dichloro 4 Thiocyanatoaniline and Its Thiocyanato Analogs

Conversion to Sulfur-Containing Functional Groups

The thiocyanato group in 3,5-dichloro-4-thiocyanatoaniline and its analogs can be chemically transformed into several other sulfur-containing functional groups. These conversions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

The conversion of organic thiocyanates to the corresponding thiols is a key transformation. A mild and efficient method involves the use of phosphorus pentasulfide (P₂S₅) in refluxing toluene. beilstein-journals.org This approach avoids the harsh reducing agents or expensive transition metals often required in other methods. beilstein-journals.org The reaction is believed to proceed through an initial thionation of the thiocyanate (B1210189) to form a dithiocarbamate (B8719985) intermediate, which then decomposes to yield the thiol. beilstein-journals.org While many synthetic routes focus on creating thiocyanates from thiols, the reverse reaction highlights the utility of the thiocyanate group as a protected form of a thiol. researchgate.net

Table 1: Synthesis of Thiols from Organic Thiocyanates

| Substrate | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Organic Thiocyanates | Phosphorus pentasulfide (P₂S₅) | Toluene, reflux | Corresponding Thiols | Avoids harsh reducing agents and transition metals. beilstein-journals.org |

Aryl thiocyanates serve as precursors for the synthesis of various sulfides and thioethers. While direct conversion pathways exist, multi-step sequences involving the transformation of the thiocyanate into a thiol or thiolate intermediate are common. tandfonline.com For instance, aryl alkyl sulfides can be dealkylated to form sodium arenethiolates, which are then versatile intermediates for further reactions. tandfonline.com

Modern synthetic methods provide numerous routes to aryl sulfides, such as the palladium- or copper-catalyzed coupling of thiols with aryl halides. organic-chemistry.org Another approach is the copper-catalyzed reaction of aryl iodides with dimethyl disulfide in water, which efficiently produces aryl methyl sulfides. organic-chemistry.org These methods, while not starting directly from aryl thiocyanates, are relevant as the necessary thiol intermediate can be readily generated from the corresponding thiocyanate.

Symmetrical diaryl disulfides can be synthesized directly from aryl thiocyanates. An efficient, thiol-free method employs sodium in silica (B1680970) gel at room temperature to achieve this transformation. organic-chemistry.org In many reactions involving aryl thiocyanates, diaryl disulfides are formed as by-products. chemrxiv.orgresearchgate.net For example, in the organophotoredox-catalyzed synthesis of thiocyano-thioesters from cyclic thioacetals using an aryl thiocyanate as the 'CN' source, the corresponding diaryl disulfide is generated. chemrxiv.orgnih.gov This by-product can often be recycled and reused for the sustainable synthesis of the parent aryl thiocyanate, contributing to a circular chemical economy. researchgate.netchemrxiv.orgresearchgate.net

Unsymmetrical disulfides are typically prepared by reacting a thiol with a sulfenylating agent. organic-chemistry.org For instance, a thiol can react with 1-chlorobenzotriazole (B28376) to form a stable RSBt intermediate, which then reacts with a second, different thiol to produce an unsymmetrical disulfide in a one-pot process. organic-chemistry.org Given that thiols are readily accessible from thiocyanates, this provides an indirect but effective route to unsymmetrical disulfides starting from aryl thiocyanates.

Table 2: Selected Reactions for Disulfide Synthesis

| Starting Material(s) | Reagent(s)/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Organic Thiocyanates | Sodium in Silica Gel | Symmetrical Disulfides | Thiol-free method, proceeds at room temperature. organic-chemistry.org |

| Aryl Halides | Ethyl potassium xanthogenate, MOF-199 | Symmetrical Diaryl Disulfides | Proceeds via an O-Ethyl-S-aryl carbonodithioate intermediate. organic-chemistry.org |

| Thiols | 1-Chlorobenzotriazole, Second Thiol | Unsymmetrical Disulfides | One-pot sequence without harsh oxidizing agents. organic-chemistry.org |

| Thiols | Air, Et₃N, DMF | Symmetrical Disulfides | Reaction is accelerated by ultrasound. rsc.org |

The direct conversion of aryl thiocyanates into aryl sulfonyl chlorides can be accomplished through oxidative chlorination. A patented process describes the reaction of an organic thiocyanate with a halogen, such as chlorine, in the presence of water. google.com The reaction, which is typically maintained at a low temperature (e.g., below 30°C), yields the corresponding sulfonyl halide directly. google.com It is noted that aryl thiocyanates tend to react less readily than their alkyl counterparts under these conditions. google.com

Alternative and more common methods for synthesizing aryl sulfonyl chlorides often start from precursors other than thiocyanates. These include the Sandmeyer-type reaction of aryldiazonium salts with sulfur dioxide in the presence of copper catalysts, or the oxidative chlorination of thiols and disulfides. nih.govresearchgate.netorganic-chemistry.org Since thiols can be generated from thiocyanates, this represents a viable two-step pathway. Modern protocols focus on milder conditions, for instance, using N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts or employing palladium catalysis for the chlorosulfonylation of arylboronic acids. organic-chemistry.orgnih.gov These advanced methods often exhibit greater functional group tolerance compared to traditional approaches that use harsh reagents like chlorosulfonic acid. nih.gov

Table 3: Methods for Aryl Sulfonyl Chloride Synthesis

| Starting Material | Reagent(s)/Catalyst | Conditions | Notes |

|---|---|---|---|

| Aryl Thiocyanate | Halogen (e.g., Cl₂), Water | Below 30°C | Direct conversion, though aryl thiocyanates are less reactive than alkyl ones. google.com |

| Aryldiazonium Salt | SO₂, CuCl | Acetic Acid or Aqueous Systems | Classic Sandmeyer-type reaction. nih.govresearchgate.net |

| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | - | Structurally diverse sulfonyl chlorides can be synthesized in good yields. organic-chemistry.org |

The thiocyanato group is a useful handle for the introduction of fluoroalkylthio moieties. A notable method involves a cascade reaction starting from arenes, which first undergo an AlCl₃-catalyzed C-H thiocyanation. nih.gov The resulting aryl thiocyanate is then subjected to a Langlois-type trifluoromethylation or a copper-mediated difluoromethylation to afford aryl trifluoromethyl or difluoromethyl thioethers, respectively. nih.gov This process is highly regioselective and avoids the need for expensive, pre-made fluoroalkylthiolation reagents. nih.gov

Another synthetic strategy begins with the conversion of the thiocyanate to a thiol. The resulting thiol can then be reacted with a trifluoromethylating agent like TMSCF₃ in an oxidative nucleophilic process to yield the trifluoromethyl sulfide. researchgate.net The versatility of the thiocyanate group is further demonstrated by its direct modification into value-added products like trifluoromethyl thioethers, showcasing its importance as a synthetic intermediate. researchgate.net

Aryl thiocyanates are excellent precursors for the synthesis of 5-arylthio-1H-tetrazoles. This transformation is typically achieved through a [3+2] cycloaddition reaction between the aryl thiocyanate and an azide (B81097) source, such as sodium azide (NaN₃). ijrar.comorganic-chemistry.org The reaction can be effectively promoted by catalysts like sulfamic acid or zinc(II) chloride under thermal conditions in a solvent like DMF. ijrar.comorganic-chemistry.org This provides a facile and efficient route to sulfur-linked tetrazole derivatives, which are of considerable interest in medicinal chemistry. ijrar.comresearchgate.net

The synthesis of phosphonothioates from aryl thiocyanates is less direct and typically proceeds through an intermediate such as a thiol or disulfide. A common method for creating the S-P bond is the coupling of a disulfide with a P(V)-H compound like a diarylphosphine oxide or a dialkylphosphite. nih.gov This coupling can be achieved under metal-free and solvent-free conditions simply by heating the reagents. nih.gov Therefore, an aryl thiocyanate can be converted to the corresponding disulfide, which is then used to synthesize the target phosphonothioate.

Table 4: Synthesis of Sulfenyl-Tetrazoles and Phosphonothioates

| Starting Material | Reagent(s)/Catalyst | Product | Key Reaction Type |

|---|---|---|---|

| Aryl Thiocyanate | NaN₃, NH₂SO₃H | 5-Arylthio-1H-tetrazole | [3+2] Cycloaddition ijrar.com |

| Aryl Thiocyanate | NaN₃, ZnCl₂ | 5-Arylthio-1H-tetrazole | [3+2] Cycloaddition organic-chemistry.org |

| Disulfide, Diarylphosphine oxide | Heat (50°C) | Phosphinothioate | Metal- and solvent-free P-S coupling nih.gov |

Cyclization Reactions

The strategic positioning of the amino and thiocyanato groups on the aniline (B41778) ring facilitates various cyclization reactions, leading to the formation of valuable heterocyclic systems.

Intramolecular Cyclization to Heterocyclic Systems (e.g., 2-Aminobenzothiazoles from ortho-Thiocyanatoanilines)

The intramolecular cyclization of ortho-thiocyanatoanilines is a well-established and efficient method for the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are privileged structures in medicinal chemistry. nih.gov This transformation, often referred to as the Hugerschoff reaction, typically involves the treatment of an aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine in acetic acid. nih.govscholarsresearchlibrary.com The reaction proceeds through the initial formation of a thiocyanatoaniline intermediate, which then undergoes an intramolecular electrophilic attack of the nitrogen atom onto the carbon of the thiocyanato group, followed by tautomerization to yield the stable 2-aminobenzothiazole ring system. researchgate.net

For this compound, the ortho relationship between the amino and thiocyanato groups makes it a prime candidate for this type of cyclization. The reaction would be expected to yield 2-amino-6,7-dichlorobenzothiazole. The general mechanism involves the protonation of the thiocyanate nitrogen, followed by the nucleophilic attack of the aniline nitrogen.

The synthesis of substituted 2-aminobenzothiazoles can be achieved from various aniline precursors. ijpsr.comresearchgate.net For instance, treating substituted anilines with potassium thiocyanate (KSCN) in glacial acetic acid in the presence of bromine is a common route. scholarsresearchlibrary.comresearchgate.net The reaction conditions can be modified to improve yields and selectivity. The use of ionic liquids has been reported as an environmentally benign alternative to volatile organic solvents, enhancing reaction rates and yields. ijpsr.com Furthermore, solid-phase synthesis protocols have been developed for the preparation of 2-aminobenzothiazole libraries, highlighting the versatility of this reaction. nih.gov

It is important to note that the success of the Hugerschoff reaction can be dependent on the electronic nature of the substituents on the aniline ring. researchgate.netnih.gov While activated anilines readily undergo cyclization, deactivated systems may lead to alternative products. researchgate.net

Table 1: Examples of 2-Aminobenzothiazole Synthesis from Substituted Anilines This table is for illustrative purposes and may not directly involve this compound, but demonstrates the general synthetic routes.

| Starting Aniline | Reagents | Product | Reference |

|---|---|---|---|

| Substituted Aniline | KSCN, Br₂, Glacial Acetic Acid | Substituted 2-Aminobenzothiazole | scholarsresearchlibrary.com |

| 3-Chloro-4-nitro-aniline | KSCN, Br₂, Glacial Acetic Acid, NH₃ | 2-Amino-4-chloro-5-nitro-benzothiazole | researchgate.net |

| 4-Substituted Anilines | Resin-bound acyl-isothiocyanate | Substituted 2-Aminobenzothiazoles | nih.gov |

| Substituted Aniline | KSCN, Ionic Liquid | Substituted 2-Aminobenzothiazole | ijpsr.com |

Nucleophilic Substitution of Chlorine Atoms on the Aniline Ring

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. The presence of two electron-withdrawing chlorine atoms and a thiocyanato group deactivates the ring, making it less susceptible to nucleophilic attack. The amino group is an activating group, but its effect is moderated by the other substituents.

However, under forcing conditions or with the use of highly reactive nucleophiles and catalysts, substitution of the chlorine atoms may be possible. The reactivity of chlorine atoms in polychloroanilines can be influenced by the substitution pattern and the nature of the attacking nucleophile. rsc.org Generally, nucleophilic aromatic substitution on chloro-substituted aromatic rings requires harsh reaction conditions such as high temperatures and pressures, or the use of specific catalysts like copper salts (Ullmann condensation).

Further Functionalization at the Amino Group

The primary amino group of this compound is a key site for further molecular elaboration, allowing for the introduction of a wide variety of functional groups through several well-known reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with bromoacetyl bromide in the presence of triethylamine (B128534) would yield N-(3,5-dichloro-4-thiocyanatophenyl)-2-bromoacetamide. guidechem.com This reaction introduces a new functional handle (the bromoacetyl group) that can be used for further synthetic manipulations.

Alkylation: While direct N-alkylation can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products, it is a viable method for introducing alkyl groups. Reductive amination with aldehydes or ketones provides a more controlled approach to mono-alkylation.

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures. google.comorganic-chemistry.org Diazonium salts are exceptionally versatile intermediates in organic synthesis. organic-chemistry.orgwipo.int For instance, the diazotization of 2,5-dichloroaniline (B50420) is a key step in the synthesis of the herbicide dicamba. google.comwipo.int The resulting diazonium salt of this compound could undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with a halide using copper powder.

Gomberg-Bachmann Reaction: Arylation by reaction with another aromatic compound.

Reduction: Replacement with hydrogen using reducing agents like hypophosphorous acid (H₃PO₂).

The conditions for diazotization, such as the choice of acid and temperature, are crucial for achieving high yields and preventing unwanted side reactions. google.com The solubility of the aniline starting material can also play a significant role in the efficiency of the reaction. google.com

Table 2: Potential Functionalization Reactions at the Amino Group This table outlines general transformations applicable to the amino group of this compound.

| Reaction Type | Reagents | Expected Product Type |

|---|---|---|

| Acylation | Acyl chloride/anhydride (B1165640), Base | N-Acyl-3,5-dichloro-4-thiocyanatoaniline |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3,5-dichloro-4-thiocyanatoaniline |

| Diazotization | NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) | 3,5-Dichloro-4-thiocyanatobenzenediazonium salt |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-3,5-dichloro-4-thiocyanatoaniline |

Derivatives and Analogues of 3,5 Dichloro 4 Thiocyanatoaniline

Syntheses of Substituted Thiocyanatoanilines (e.g., Monochloro-, Methyl-substituted)

A variety of methods have been developed for the thiocyanation of anilines and other aromatic compounds. Historically, these reactions often involved toxic reagents, but modern methods frequently utilize safer alternatives like potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) with an oxidizing agent.

One innovative and environmentally friendly approach is the mechanochemical thiocyanation of aryl compounds. nih.govacs.org This solvent-free, ball-milling method uses ammonium thiocyanate and ammonium persulfate to introduce the SCN group onto various anilines. nih.govacs.org This technique has been successfully applied to a range of anilines, including those with sensitive functional groups like nitro, aldehyde, and nitrile, affording aryl thiocyanates in moderate to excellent yields. nih.gov For instance, the reaction with aniline (B41778) itself primarily yields 4-thiocyanatoaniline. acs.org

The synthesis of specific isomers, such as 2-nitro-4-thiocyanatoaniline, can be achieved through sequential reactions. One reported synthesis involves the nitration of 4-thiocyanatoaniline. Careful control of the reaction conditions, such as using nitric acid in acetic anhydride (B1165640) at low temperatures, is crucial to ensure the desired regioselectivity at the 2-position.

When the C-4 position of the aniline is already substituted, thiocyanation often occurs at the ortho-position relative to the amino group. This can lead to subsequent in-situ cyclization, where the amino group attacks the newly introduced thiocyanate group to form 1,3-benzothiazol-2-amine derivatives. acs.org This outcome is particularly noted with anilines containing electron-withdrawing groups. acs.org

Table 1: Examples of Mechanochemical Thiocyanation of Substituted Anilines This table is generated based on findings related to the thiocyanation of various anilines, illustrating the types of products that can be formed.

| Starting Aniline | Reagents | Method | Product(s) | Yield | Reference |

| Aniline | NH₄SCN, (NH₄)₂S₂O₈ | Ball-milling | 4-Thiocyanatoaniline, Azoxybenzene, Polyaniline | 50% (for 4-thiocyanatoaniline) | acs.org |

| Anilines with EWGs | NH₄SCN, (NH₄)₂S₂O₈ | Ball-milling | C-2 Thiocyanation followed by cyclization to 1,3-benzothiazol-2-amines | 18-71% | acs.org |

| 4-Thiocyanatoaniline | HNO₃, Ac₂O | Solution-phase | 2-Nitro-4-thiocyanatoaniline | Not specified |

Modifications of the Amino Group (e.g., N-Alkylated, Urea (B33335)/Thiourea (B124793) Derivatives)

The amino group of the aniline scaffold provides a reactive site for extensive functionalization, most notably through the formation of urea and thiourea derivatives. These derivatives are synthesized by reacting the aniline with various isocyanates (-NCO) and isothiocyanates (-NCS), respectively. derpharmachemica.com

The general synthesis involves stirring the parent aniline with the chosen isocyanate or isothiocyanate in a suitable solvent, such as dry tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (B128534) (TEA) to facilitate the reaction. derpharmachemica.com This straightforward addition reaction typically results in high yields of the corresponding N-aryl urea or thiourea. derpharmachemica.com Numerous studies have reported the synthesis of extensive libraries of these derivatives using various substituted anilines and a wide range of aryl isocyanates and isothiocyanates. researchgate.netnih.gov

For example, a series of urea and thiourea derivatives were successfully synthesized from 3,5-dichloro-4-hydroxyaniline, a compound structurally similar to 3,5-dichloro-4-thiocyanatoaniline. derpharmachemica.com This demonstrates the applicability of the method to dichlorinated aniline systems. The reaction was accomplished by reacting the aniline with different isocyanates and isothiocyanates at 60°C, yielding the desired products which were then characterized by various spectroscopic methods. derpharmachemica.com

Modern synthetic approaches, such as microwave-assisted synthesis, have been employed to create urea and thiourea derivatives more efficiently. nih.gov These methods can be performed in green reaction media or even under solventless conditions, for example, using magnesium oxide (MgO) as a solid support, which significantly reduces reaction times. nih.gov

Table 2: General Synthesis of Urea/Thiourea Derivatives from Anilines This table outlines the general reaction scheme for producing urea and thiourea derivatives from an aniline starting material.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Substituted Aniline | Aryl Isocyanate (R-NCO) | TEA, 60°C, THF | N-(Substituted phenyl)urea derivative | derpharmachemica.com |

| Substituted Aniline | Aryl Isothiocyanate (R-NCS) | TEA, 60°C, THF | N-(Substituted phenyl)thiourea derivative | derpharmachemica.com |

| N-monosubstituted Hydroxylamine | Isocyanate/Isothiocyanate | MgO, Microwave (200W), Solventless | Disubstituted Urea/Thiourea | nih.gov |

Structural Variations of the Thiocyanate Moiety within Anilines

The thiocyanate (-SCN) group is not merely a static substituent; it is a versatile functional group that can be chemically transformed into a variety of other sulfur-containing moieties. nih.gov This chemical reactivity allows for the creation of diverse structural analogues from a common thiocyanatoaniline precursor.

Aryl thiocyanates are recognized as important intermediates in organic synthesis because the SCN group can be readily manipulated. nih.govresearchgate.net Research has shown that the thiocyanate group can be converted into several other functionalities, including:

Thiophenols

Thioethers and Trifluoromethyl thioethers

Disulfides

S-Thiocarbamates

Sulfonyl cyanides

1,2-Thiobenzonitriles nih.govresearchgate.net

This versatility makes aryl thiocyanates valuable building blocks for accessing a wide range of organosulfur compounds. nih.gov

Another form of structural variation involves the interaction of the thiocyanate group with metal centers. For example, nickel(II) thiocyanate can form coordination complexes with substituted anilines. In these complexes, the thiocyanate group can act as a bridging ligand, coordinating to the metal ion through both its sulfur and nitrogen atoms, leading to the formation of polymeric structures. rsc.org This demonstrates a variation in the chemical role and connectivity of the thiocyanate group in the presence of anilines. rsc.org

Furthermore, the concept of bioisosteric replacement can be considered a form of structural variation. In medicinal chemistry, the thiourea group has been successfully replaced by other groups like cyanoguanidine or 2,2-diamino-1-nitroethene moieties to improve compound properties. nih.gov While these examples relate to thioureas, the principle of replacing the thiocyanate group with a bioisostere to create functionally similar but structurally distinct analogues is a relevant strategy in drug design and materials science.

Computational Chemistry and Spectroscopic Characterization of Thiocyanatoanilines

Theoretical Studies on Reaction Pathways and Energetics

The synthesis of 3,5-dichloro-4-thiocyanatoaniline from 3,5-dichloroaniline (B42879) involves an electrophilic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a thiocyanate (B1210189) group. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aniline (B41778) ring. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the chloro groups (-Cl) are deactivating, ortho-, para-directing groups. In the case of 3,5-dichloroaniline, the positions ortho to the amino group (positions 2 and 6) and the position para to the amino group (position 4) are activated. However, the positions ortho to the chloro groups are deactivated. The thiocyanation occurs at the 4-position, which is para to the strongly activating amino group and flanked by the two chloro atoms.

Transition State Analysis for Thiocyanation Mechanisms

The thiocyanation of anilines can proceed through different mechanisms, primarily depending on the thiocyanating agent used. Common reagents include thiocyanate salts (like ammonium (B1175870) thiocyanate) in the presence of an oxidizing agent, or electrophilic thiocyanating agents.

A plausible mechanism for the thiocyanation of 3,5-dichloroaniline involves the in-situ formation of an electrophilic thiocyanogen (B1223195) species, (SCN)₂, or a related electrophilic sulfur species from a source like ammonium thiocyanate and an oxidant. The reaction would then proceed via a standard electrophilic aromatic substitution pathway:

Formation of the Electrophile: The thiocyanate anion (SCN⁻) is oxidized to form a more electrophilic species.

Nucleophilic Attack and Formation of the σ-complex (Wheland intermediate): The π-system of the 3,5-dichloroaniline ring attacks the electrophilic sulfur atom of the thiocyanating agent. This leads to the formation of a resonance-stabilized carbocation intermediate, known as the σ-complex or Wheland intermediate. The stability of this intermediate is crucial in determining the reaction rate. The positive charge in the intermediate is delocalized across the ring and is stabilized by the electron-donating amino group.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom to which the thiocyanate group is attached, restoring the aromaticity of the ring and yielding the final product, this compound.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of the electronic effects of the amino, chloro, and thiocyanato substituents on the benzene (B151609) ring.

Amino Group (-NH₂): The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This increases the electron density on the ring, particularly at the ortho and para positions, making the ring more nucleophilic.

Chloro Groups (-Cl): The chlorine atoms are electronegative and withdraw electron density from the ring through the inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the ring via resonance (+R effect), although this effect is weaker than their inductive withdrawal. The net effect is deactivation of the ring towards electrophilic attack.

Thiocyanate Group (-SCN): The thiocyanate group is an interesting substituent with a linear or near-linear geometry. It is generally considered to be an electron-withdrawing group, primarily through the inductive effect of the electronegative nitrogen and sulfur atoms. The carbon-nitrogen triple bond also contributes to its electron-withdrawing nature.

A molecular orbital analysis would show the highest occupied molecular orbital (HOMO) to be largely localized on the aniline ring, with significant contributions from the amino group. The lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the aromatic ring and the thiocyanate group. The HOMO-LUMO energy gap is an important parameter that influences the chemical reactivity and spectroscopic properties of the molecule.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for the structural confirmation of this compound. While a complete set of spectra for this specific compound is not publicly available, we can predict the expected spectral features based on the data for its precursor, 3,5-dichloroaniline, and other related thiocyanatoanilines. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The precursor, 3,5-dichloroaniline, shows two signals in its ¹H NMR spectrum: a signal for the two equivalent protons at positions 2 and 6, and a signal for the proton at position 4. For this compound, the proton at the 4-position is substituted. Therefore, the ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons at positions 2 and 6, and a broad signal for the two protons of the amino group. The chemical shift of the aromatic protons would be influenced by the electron-withdrawing thiocyanate group.

¹³C NMR: The ¹³C NMR spectrum of 3,5-dichloroaniline shows signals for the four distinct carbon atoms of the benzene ring. In this compound, we would expect to see signals for the four types of aromatic carbons, plus a signal for the carbon of the thiocyanate group. The chemical shift of the thiocyanate carbon (SCN) typically appears in the range of 110-120 ppm. The C4 carbon, directly attached to the thiocyanate group, would show a significant change in its chemical shift compared to the precursor.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

C≡N stretching: A sharp, strong absorption band in the region of 2140-2160 cm⁻¹ characteristic of the thiocyanate group. This is a very distinctive peak.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl bonds.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion Peak: The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (219.09 g/mol ). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio (approximately 9:6:1), which is a clear indicator of the presence of two chlorine atoms.

Fragmentation: The fragmentation pattern would likely involve the loss of the thiocyanate group or parts of it, as well as other characteristic fragmentations of substituted anilines.

Table of Spectroscopic Data for Related Compounds

Table 1: Spectroscopic Data for 3,5-Dichloroaniline nih.gov

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals for aromatic protons at positions 2, 4, and 6. |

| ¹³C NMR | Signals for the four distinct aromatic carbons. |

| IR (cm⁻¹) | N-H stretching, aromatic C-H and C=C stretching, C-Cl stretching. |

| Mass Spec (m/z) | Molecular ion peak at ~161, with characteristic M+2 and M+4 isotope peaks. |

Table 2: Spectroscopic Data for 4-Thiocyanatoaniline acs.org

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃, 300 MHz, δ) | 7.35 (d, J=8 Hz, 2H), 6.67 (d, J=8 Hz, 2H), 3.96 (s, 2H, NH₂). |

| ¹³C NMR (CDCl₃, 75 MHz, δ) | 148.8, 134.4, 116.0, 112.3 (SCN), 109.6. |

| IR (neat, cm⁻¹) | 3415, 3345 (N-H), 2145 (C≡N), 1177, 1083, 820. |

| Mass Spec (EI, m/z) | 150 [M⁺], 124, 118. |

Advanced Applications in Materials Science and Chemical Biology

Utilization as Versatile Synthetic Building Blocks

3,5-Dichloro-4-thiocyanatoaniline serves as a key intermediate in organic synthesis, primarily due to the versatile reactivity of the thiocyanate (B1210189) (-SCN) functional group. This group can be transformed into a variety of other sulfur-containing moieties, making the parent molecule a valuable starting point for constructing more complex chemical structures. A 2024 study detailed an efficient, eco-friendly procedure for the electrophilic thiocyanation of anilines, successfully synthesizing this compound and characterizing it. researchgate.netsemanticscholar.org

The thiocyanate group is a precursor for synthesizing pharmacologically active compounds and various sulfur-containing heterocycles. researchgate.net Its reactivity allows for the formation of several other functional groups, including:

Thiols

Sulfonyl chlorides

Sulphides

Disulphides

This versatility makes thiocyanates like this compound prominent building blocks in synthetic chemistry. researchgate.net For instance, the general class of thiocyanatoanilines can undergo intramolecular cyclization to form benzothiazoles, a common scaffold in medicinal chemistry. bldpharm.com While specific examples detailing the cyclization of this compound are not extensively documented, the established reactivity of the thiocyanate group suggests its high potential for such transformations.

| Property | Value | Source |

|---|---|---|

| Appearance | Creamy white solid | researchgate.net |

| Melting Point | 65–67 °C | researchgate.net |

| Molecular Formula | C₇H₄Cl₂N₂S | semanticscholar.org |

| Molecular Weight | 219.09 g/mol |

Role in the Synthesis of Organic Materials

While direct, published applications of this compound in the synthesis of specific polymers or dyes are not widely available, its classification by chemical suppliers under "Polymer Science Material Building Blocks" indicates its recognized potential in this field. The presence of both an amine and a thiocyanate group on a stable aromatic ring provides multiple reaction sites for polymerization or for integration into larger functional molecules like dyes.

The aniline (B41778) moiety can be readily diazotized and used in azo coupling reactions, a fundamental process in the synthesis of a vast array of dyes. The dichloro substitution pattern on the aromatic ring would be expected to influence the final color and properties, such as lightfastness, of any resulting dye. Furthermore, the thiocyanate group could be chemically modified post-polymerization to introduce specific properties or to act as a cross-linking site. The development of novel organic materials, such as those with specific optical or electronic properties, often relies on such specialized building blocks.

Applications in Chemical Biology Research (e.g., Enzyme Mechanism Studies via Cysteine-derived Thiocyanates)

A significant application of thiocyanate-containing molecules in chemical biology is their use as probes for studying enzyme mechanisms and protein environments. A well-established strategy involves the site-specific conversion of cysteine thiol groups within a protein into thiocyanates. researchgate.net This chemical modification introduces a unique vibrational probe into the protein structure.

The thiocyanate group has a strong and distinct infrared (IR) absorption peak that is highly sensitive to the local electric field of its environment. By measuring shifts in the vibrational frequency of the S-C≡N bond (a technique known as the Vibrational Stark Effect), researchers can map electric fields within a protein's active site or other regions of interest. This provides invaluable insights into enzyme catalysis, protein folding, and other fundamental biological processes.

Although studies specifically employing this compound for this purpose are not cited, the general principle is broadly applicable. The compound could theoretically be used to generate reactive intermediates that selectively label cysteine residues in proteins. The resulting cysteine-derived thiocyanate would then serve as the spectroscopic reporter. This methodology has been used to probe the active sites of enzymes like human aldose reductase and ribonuclease S, demonstrating the power of thiocyanates as tools in chemical biology. researchgate.net Thiocyanates are also noted as a class of compounds that can act as enzyme inhibitors, suggesting another potential avenue for research. researchgate.netsemanticscholar.org

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3,5-dichloro-4-thiocyanatoaniline during synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and spectra to confirm the aromatic proton environment and thiocyanate functional group. Compare with reference data for 3,5-dichloroaniline derivatives .

- HPLC with UV detection : Monitor purity using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) and compare retention times with certified standards .

- Melting point analysis : Validate against literature values (e.g., 93–95°C for structurally related chlorinated anilines ).

Q. What are the optimal conditions for synthesizing this compound?

- Methodology :

- Reagent selection : Use thiocyanogen (SCN) or KSCN with a chlorinating agent (e.g., Cl) under acidic conditions to introduce the thiocyanate group at the 4-position of 3,5-dichloroaniline.

- Temperature control : Maintain 0–5°C during thiocyanation to minimize side reactions (e.g., polysubstitution).

- Purification : Post-reaction, wash the mixture with water to remove excess diethylamine or ammonium salts, as described in analogous syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

- Methodology :

- UV-Vis spectroscopy : Monitor absorbance shifts in acidic (pH < 3) vs. alkaline (pH > 10) conditions to detect decomposition (e.g., thiocyanate hydrolysis to -SH groups).

- FT-IR : Track the disappearance of the thiocyanate stretching peak (~2100 cm) under hydrolytic stress .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for thiocyanation of 3,5-dichloroaniline derivatives?

- Methodology :

- Systematic variable testing : Compare yields across solvent systems (e.g., DMF vs. THF), catalysts (e.g., FeCl vs. CuSCN), and reaction times.

- Byproduct analysis : Use LC-MS to identify side products (e.g., disulfides from thiocyanate dimerization) and optimize conditions to suppress them .

- Statistical design of experiments (DoE) : Apply factorial designs to isolate critical factors affecting yield variability .

Q. What mechanistic pathways explain the electrophilic substitution behavior of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Model electron density distributions to predict reactivity at the para-thiocyanate position.

- Kinetic isotope effects (KIE) : Use deuterated analogs to determine rate-limiting steps in Suzuki-Miyaura couplings .

- In-situ NMR monitoring : Track intermediate formation during palladium-catalyzed reactions .

Q. How does the thiocyanate group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodology :

- Enzyme kinetics assays : Measure IC values against target enzymes (e.g., kinases) and compare with non-thiocyanated analogs.

- Molecular docking : Simulate binding interactions using crystallographic data of enzyme active sites to assess steric/electronic effects of the thiocyanate moiety .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodology :

- Standardized protocols : Replicate solubility tests in defined solvents (e.g., DMSO, ethanol) at 25°C using gravimetric analysis.

- Particle size control : Use ball-milled samples to ensure consistent surface area.

- Reference validation : Cross-check against databases like NIST Chemistry WebBook for related chloroanilines .

Key Considerations for Experimental Design

- Safety : Refer to SDS guidelines for chlorinated anilines (e.g., avoid inhalation, use fume hoods) .

- Reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to mitigate batch-to-batch variability .

- Data validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm critical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。